2-(Azetidin-3-yl)propane-1,3-diol is an organic compound characterized by its azetidine ring and a propane-1,3-diol structure. Its molecular formula is , and it features a four-membered nitrogen-containing heterocycle (azetidine) fused with a propane backbone that has hydroxyl groups at both ends. The compound's unique structure contributes to its potential applications in medicinal chemistry and organic synthesis.
Research indicates that 2-(azetidin-3-yl)propane-1,3-diol exhibits significant biological activity. It has been studied for its potential as:
The synthesis of 2-(azetidin-3-yl)propane-1,3-diol can be achieved through several methods:
The applications of 2-(azetidin-3-yl)propane-1,3-diol span various fields:
Interaction studies of 2-(azetidin-3-yl)propane-1,3-diol focus on its binding affinity with various biological targets:
Several compounds share structural similarities with 2-(azetidin-3-yl)propane-1,3-diol. Below is a comparison highlighting their uniqueness:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Aminoethanol | Simple amino alcohol | Lacks azetidine structure |
4-Amino-1-butanol | Amino group on a butanol chain | Different carbon chain length |
2-Amino-1-propanol | Amino group on a propane chain | No azetidine ring |
3-(Dimethylamino)-1,2-propanediol | Dimethylamino group | Different functional group |
2-(Dimethylamino)-2-methylpropanediol | Dimethylamino group with branched carbon | Structural branching differs from azetidine |
The primary uniqueness of 2-(azetidin-3-yl)propane-1,3-diol lies in its azetidine ring structure combined with the diol functionality. This combination imparts distinct chemical reactivity and biological activity not found in the similar compounds listed above .